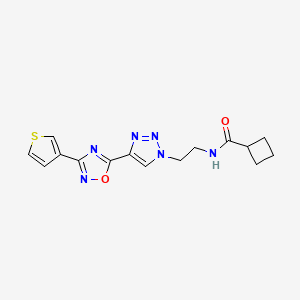
N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)cyclobutanecarboxamide is a complex organic compound that combines multiple functional groups. The structure includes a thiophene ring, an oxadiazole moiety, a triazole ring, and a cyclobutanecarboxamide group. This compound’s multifaceted nature makes it valuable for various scientific applications, particularly in drug discovery and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Formation: : The synthesis begins with the construction of the thiophene ring, followed by the formation of the 1,2,4-oxadiazole ring through a cyclization reaction involving nitrile oxides and nitriles.
Triazole Formation: : The triazole ring is introduced using a Huisgen cycloaddition reaction between an alkyne and an azide.
Linking: : The thiophene-oxadiazole system is linked to the triazole via an ethylene bridge formed through alkylation.
Cyclobutanecarboxamide Group:
Industrial Production Methods
In an industrial setting, this compound might be synthesized using automated systems that ensure high yield and purity. The process involves:
Reactant Preparation: : Sourcing and purifying starting materials.
Reaction Optimization: : Scaling up the reactions with optimal conditions (temperature, pressure, catalysts).
Purification: : Using techniques such as chromatography and recrystallization to obtain the final compound in pure form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions at the thiophene and triazole rings.
Reduction: : Reduction can occur primarily at the oxadiazole moiety.
Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible, particularly on the thiophene and triazole rings.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Alkyl halides, acyl chlorides, with catalysts like palladium or copper salts.
Major Products
Oxidation Products: : Sulfoxides and sulfones from the thiophene ring.
Reduction Products: : Reduced forms of the oxadiazole ring.
Substitution Products: : Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: : Used as an intermediate in the synthesis of more complex molecules.
Catalysis: : Acts as a ligand in catalytic reactions.
Biology
Drug Discovery: : Potential pharmacophore for designing new drugs targeting various biological pathways.
Biomolecular Probes: : Utilized in labeling and tracking biological molecules.
Medicine
Antimicrobial Agents: : Exhibits properties that can be harnessed for developing new antibiotics.
Cancer Research:
Industry
Materials Science: : Used in developing new polymers and materials with specific properties.
Agricultural Chemicals:
Mechanism of Action
N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)cyclobutanecarboxamide exerts its effects through interactions with molecular targets such as enzymes and receptors. The compound can bind to these targets via hydrogen bonding, hydrophobic interactions, and π-π stacking, modulating their activity. The pathways involved may include inhibition of enzymatic activity or interference with signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)butanamide
N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)hexanamide
Uniqueness
N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)cyclobutanecarboxamide stands out due to its cyclobutanecarboxamide group, which introduces a unique ring strain and rigidity, potentially enhancing its binding affinity and specificity for biological targets compared to similar compounds with different aliphatic groups.
Properties
IUPAC Name |
N-[2-[4-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2S/c22-14(10-2-1-3-10)16-5-6-21-8-12(18-20-21)15-17-13(19-23-15)11-4-7-24-9-11/h4,7-10H,1-3,5-6H2,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRRCMJDJQMWNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
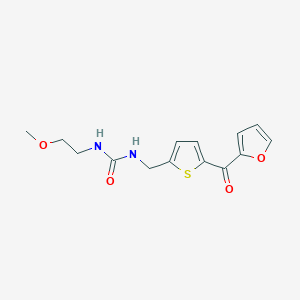
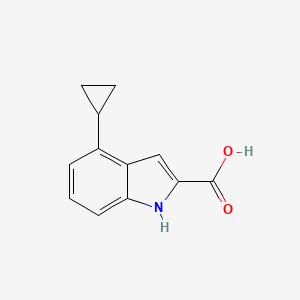
![Ethyl 4-oxo-4-((pyridin-2-ylmethyl)(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)butanoate](/img/structure/B2730280.png)
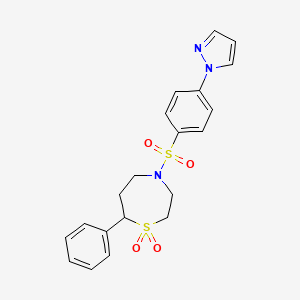
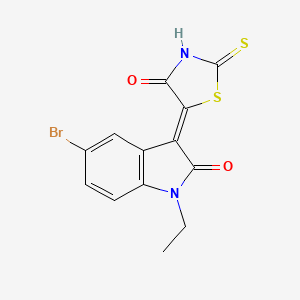

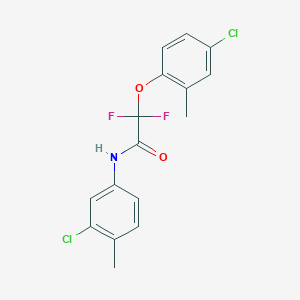
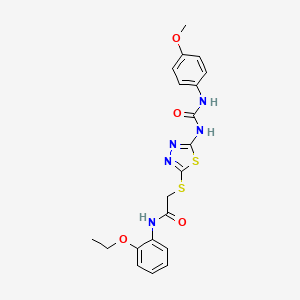
![3-(dimethylamino)-N-[2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2730291.png)
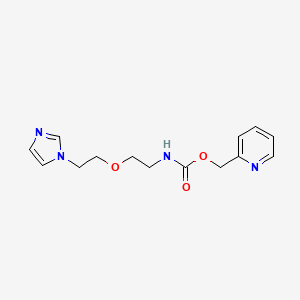
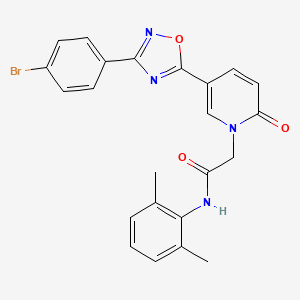
![2-[2-(Trifluoromethyl)-4,5-dihydroimidazol-1-yl]ethanamine](/img/structure/B2730295.png)
![5-Oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B2730296.png)
![3-[1-(furan-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2730298.png)
